S-426-S (Lepetit)

Descripción

Historical Context of its Discovery and Initial Characterization

The discovery of what would be known by various names, including S-426-S (Lepetit), dates back to the "golden age" of antibiotic discovery.

The compound is most widely known in the scientific literature as Echinomycin (B1671085). However, it has been cataloged under several identifiers. The designations S-426-S (Lepetit) and SK 302B are recognized as synonyms for Echinomycin in various chemical and pharmacological databases. nih.govnih.govdrugbank.com The inclusion of "Lepetit" in one of its common synonyms points to the involvement of the Lepetit pharmaceutical company in its history.

Echinomycin was first isolated in 1957 by a team of scientists led by Corbaz from the actinomycete Streptomyces echinatus. nih.gov This discovery was a part of the widespread effort to screen soil microorganisms for novel antibiotic compounds.

The designation "S-426-S (Lepetit)" strongly suggests that the Lepetit Research Centre, the research and development arm of the Italian pharmaceutical company Lepetit S.p.A., was involved in the investigation of this compound. During the mid-20th century, pharmaceutical companies like Lepetit were at the forefront of antibiotic research, systematically screening natural sources for new chemical entities with therapeutic potential. While the initial isolation was reported by Corbaz and his colleagues, the specific contributions and the initial characterization work conducted at the Lepetit Research Centre were crucial in the early understanding of this molecule.

Classification within Biomedical Research

S-426-S (Lepetit), or Echinomycin, is classified based on its chemical nature, biological effects, and mechanism of action. This classification has guided its investigation as a potential therapeutic agent.

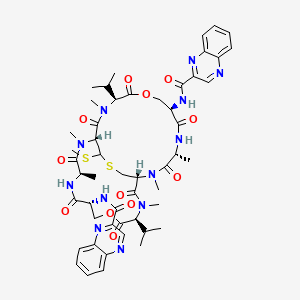

Chemically, S-426-S (Lepetit) is a quinoxaline (B1680401) antibiotic. drugbank.com It is characterized as a cytotoxic polypeptide, meaning it is a peptide-based molecule that is toxic to cells. drugbank.com Its complex structure includes two quinoxaline-2-carboxylic acid chromophores linked to a cyclic octapeptide core. This unique structure is fundamental to its biological activity.

Owing to its ability to inhibit the growth of microorganisms, S-426-S (Lepetit) is categorized as an antibiotic. drugbank.com Furthermore, its potent cytotoxic effects against various cancer cell lines have led to its classification as an antineoplastic agent, a substance that counteracts or prevents the growth of neoplasms (tumors). drugbank.comnih.gov This dual classification has made it a compound of interest in both infectious disease and oncology research.

The primary mechanism of action of S-426-S (Lepetit) is the inhibition of nucleic acid synthesis. drugbank.com It achieves this by intercalating into double-stranded DNA, a process where the molecule inserts itself between the base pairs of the DNA helix. This binding to DNA interferes with the function of enzymes crucial for DNA replication and transcription, such as DNA and RNA polymerases, thereby inhibiting the synthesis of new nucleic acids and ultimately leading to cell death. drugbank.com This mode of action classifies it as a nucleic acid synthesis inhibitor and, by extension, an enzyme inhibitor.

Interactive Data Table: Properties of S-426-S (Lepetit) / Echinomycin

| Property | Value |

| Molecular Formula | C51H64N12O12S2 |

| Primary Synonym | Echinomycin |

| Other Synonyms | S-426-S (Lepetit), SK 302B, Quinomycin (B1172624) A |

| Source Organism | Streptomyces echinatus |

| Chemical Class | Quinoxaline Antibiotic, Cytotoxic Polypeptide |

| Biological Role | Antibiotic, Antineoplastic Agent |

| Mechanism of Action | Nucleic Acid Synthesis Inhibitor (DNA Intercalator) |

Propiedades

Fórmula molecular |

C51H64N12O12S2 |

|---|---|

Peso molecular |

1101.3 g/mol |

Nombre IUPAC |

N-[(1R,4R,7R,11S,14R,17R,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |

InChI |

InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)/t27-,28-,35-,36-,37+,38+,39+,40-,51?/m1/s1 |

Clave InChI |

AUJXLBOHYWTPFV-CVLRASHMSA-N |

SMILES |

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |

SMILES isomérico |

C[C@@H]1C(=O)N([C@H]2CSC([C@@H](C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |

SMILES canónico |

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |

Pictogramas |

Acute Toxic; Health Hazard |

Vida útil |

Bulk: Should be stored at 5 °C or less. |

Solubilidad |

Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. |

Sinónimos |

Echinomycin NSC 526417 NSC-526417 NSC526417 Quinomycin A |

Origen del producto |

United States |

Molecular and Cellular Mechanisms of Action

Elucidation of Specific Molecular Targets

Interactions with Nucleic Acids and Associated Enzymes (e.g., DNA Gyrase, Topoisomerase IV)

S-426-S (Lepetit), as Echinomycin (B1671085), functions as a nucleic acid synthesis inhibitor by binding directly to DNA. nih.govdrugbank.com This binding interferes with the processes of DNA replication and RNA synthesis. nih.govdrugbank.com

S-426-S (Lepetit) inhibits DNA gyrase and topoisomerase IV. nih.govnih.govbrc.hu Specifically, it is known to inhibit the catalytic activities of both Escherichia coli DNA gyrase and topoisomerase IV. nih.gov Unlike some other topoisomerase inhibitors, S-426-S (Lepetit) does not typically induce the formation of a double-strand DNA cleavable complex, but rather engages the topoisomerase target while it is bound to DNA, prior to double-strand breakage. psu.edu This mode of inhibition suggests a distinct binding site compared to agents like fluoroquinolones. nih.govbrc.hu

Modulation of Cellular Enzymatic Pathways (e.g., ATPase Inhibition)

While direct evidence specifically linking S-426-S (Lepetit) to ATPase inhibition is not explicitly detailed in the provided search results, its classification as a nucleic acid synthesis inhibitor and its interaction with DNA gyrase and topoisomerase IV are relevant. nih.govdrugbank.com DNA gyrase and topoisomerase IV are composed of subunits, including GyrB and ParE, respectively, which contain ATPase active sites. brc.hupsu.edu The inhibition of these enzymes can involve interference with their ATP-binding and hydrolysis functions, which are essential for their catalytic activity in DNA manipulation. brc.huacs.org Historically, inhibition of ATP binding at both gyrase and topoisomerase IV has been a desirable strategy in antibacterial drug development. acs.org

Cellular Responses and Biological Activities

Impact on Cellular Proliferation and Viability in Research Models

S-426-S (Lepetit) is a cytotoxic compound, meaning it has the ability to inhibit cell proliferation and reduce cell viability. nih.govdrugbank.com As an antineoplastic antibiotic, it is designed to inhibit or prevent the proliferation of neoplasms (abnormal growths, such as tumors). nih.gov Studies on its impact on cell proliferation and viability are typically conducted using various research models, including cell lines. hqontario.caabcam.com Cell viability assays, such as CCK-8 or XTT assays, measure the number of healthy, metabolically active cells in a sample, while proliferation assays assess the rate of cell growth. abcam.combiotium.com A decrease in viable cells can indicate either inhibited metabolism/proliferation (cytostatic effect) or actual cell death (cytotoxic effect). abcam.com Research has shown that S-426-S (Lepetit), as Echinomycin, can lead to a dose-dependent inhibition of cell proliferation in insect cells, without necessarily inducing apoptosis. researchgate.net

Induction of Specific Cellular Processes (e.g., programmed cell death pathways)

Programmed cell death (PCD) is a highly regulated process crucial for development and tissue homeostasis, with apoptosis being the most well-characterized form. genome.govnih.govmimetech.euabclonal.comnih.gov Apoptosis involves a choreographed series of molecular events, often culminating in the activation of caspases, leading to the orderly dismantling of the cell. genome.govmimetech.eu Other forms of PCD include necroptosis, autophagy, ferroptosis, pyroptosis, and cuproptosis. abclonal.comnih.gov

While S-426-S (Lepetit) is a cytotoxic agent and inhibits cell proliferation, direct evidence from the provided search results regarding its specific induction of programmed cell death pathways (like apoptosis) is limited. One study noted that Echinomycin (S-426-S) caused a dose-dependent inhibition of cell proliferation in insect cells, but without signs of apoptosis. researchgate.net This suggests that its cytotoxic effects might involve mechanisms other than classical apoptosis, or that the specific research model used did not exhibit typical apoptotic markers under the experimental conditions. Further research would be needed to fully elucidate its role in inducing specific programmed cell death pathways.

Preclinical Research Paradigms and Methodologies

In Vitro Experimental Systems

In vitro studies have been fundamental in characterizing the bioactivity of Echinomycin (B1671085), utilizing various cell-based and biochemical assays.

Utilization of Cell Line-Based Assays for Biological Activity

Echinomycin has demonstrated significant cytotoxic and anti-proliferative effects across a diverse panel of cancer cell lines. These assays are instrumental in determining the compound's potency and spectrum of activity.

Notably, its effects have been extensively studied in leukemia cell lines. In acute myeloid leukemia (AML) cell lines such as NB4 and T-lymphoblastic leukemia (T-ALL) cell lines like Jurkat, Echinomycin treatment suppressed cell growth and induced apoptosis. iiarjournals.org Further investigations have explored its activity in colorectal cancer cell lines, including Hct116 (mismatch repair-deficient) and SW620 (mismatch repair-proficient), where its cytotoxic effects were evaluated using standard MTT assays. oup.com The compound's efficacy has also been observed in glioblastoma cell lines, such as U-87 MG. rsc.org

The mechanism underlying its biological activity in these cell lines is often linked to the inhibition of cell proliferation and the induction of apoptosis. iiarjournals.orgju.edu.jo For instance, in leukemia cells, the suppression of cell growth is associated with a decrease in the expression of anti-apoptotic proteins like Bcl-2. iiarjournals.orgju.edu.jo

Table 1: Examples of Cell Lines Used in Biological Activity Assays for Echinomycin (S-426-S)

| Cell Line | Cancer Type | Assay Type | Observed Effect | Reference |

|---|---|---|---|---|

| NB4 | Acute Myeloid Leukemia | WST-1, Apoptosis Assay | Growth suppression, Apoptosis induction | iiarjournals.org |

| Jurkat | T-Lymphoblastic Leukemia | WST-1, Apoptosis Assay | Growth suppression, Apoptosis induction | iiarjournals.org |

| Hct116 | Colorectal Cancer | MTT Assay | Cytotoxicity | oup.com |

| SW620 | Colorectal Cancer | MTT Assay | Cytotoxicity | oup.com |

| U-87 MG | Glioblastoma | Dose-response curve | Anti-proliferative, Anti-invasive | rsc.org |

| U251 | Glioblastoma | EMSA, ChIP assay | Inhibition of HIF-1 DNA binding | sigmaaldrich.com |

| MCF-7 | Breast Cancer | EMSA | Inhibition of Myc/Max DNA binding | sigmaaldrich.com |

Application of Biochemical Assays for Target Engagement and Inhibition

Biochemical assays have been pivotal in identifying the molecular targets of Echinomycin and elucidating its mechanism of action. The primary target of Echinomycin is double-stranded DNA. ju.edu.jo It functions as a bis-intercalator, inserting its two quinoxaline (B1680401) rings into the DNA duplex, with a preference for CpG sequences. oup.comacs.org This interaction leads to the inhibition of DNA replication and RNA synthesis. ju.edu.jo

A significant aspect of its target engagement is the potent inhibition of the DNA-binding activity of Hypoxia-Inducible Factor-1α (HIF-1α). oup.comrndsystems.com This has been demonstrated through various biochemical assays, including cell-free electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP) assays. sigmaaldrich.comresearchgate.net In nuclear extracts from U251 and MCF-7 cells, Echinomycin at a concentration of 10 µM was shown to inhibit HIF-1 and Myc/Max DNA binding activities by over 90%. sigmaaldrich.com It selectively inhibits the binding of HIF-1 to the hypoxia-responsive element (HRE) in gene promoters, such as that of the Vascular Endothelial Growth Factor (VEGF) gene, without significantly affecting the DNA binding of other transcription factors like AP-1 or NF-κB. sigmaaldrich.comrndsystems.com This selective inhibition of HIF-1α DNA binding is considered a key mechanism for its anticancer effects. rndsystems.comresearchgate.net

Investigation of Resistance Mechanisms in Microbial and Cellular Models

The investigation of resistance mechanisms to Echinomycin has been explored, particularly in the context of its producing organism and in pathogenic bacteria. In the Streptomyces species that produces Echinomycin, a self-resistance protein named Ecm16 has been identified. nih.govfrontiersin.org Ecm16 is a structural homolog of the UvrA protein, which is involved in nucleotide excision repair, and possesses ATPase activity. frontiersin.org Studies have shown that the expression of the ecm16 gene in E. coli confers resistance to Echinomycin, suggesting its role in self-protection for the producing bacterium. nih.govfrontiersin.org

In pathogenic bacteria, Echinomycin has shown potent activity against strains that are resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). ju.edu.jo This suggests that Echinomycin may circumvent existing resistance mechanisms in these pathogens. oup.com The antimicrobial activity is attributed to its interaction with bacterial circular DNA. ju.edu.jo

In Vivo Animal Models for Pharmacological Research

In vivo animal models have been essential for evaluating the pharmacological properties of Echinomycin in a whole-organism context, providing insights into its efficacy and potential for therapeutic development.

Selection and Rationale for Specific Animal Models (e.g., rodents, zebrafish)

Rodent Models: Mice have been the predominant rodent model for assessing both the antibacterial and anticancer activities of Echinomycin. ju.edu.joresearchgate.net Mouse models of acute peritoneal infection with Staphylococcus aureus, including both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains, have been utilized to evaluate its in vivo antibacterial efficacy. oup.comoup.com The rationale for using these models is to determine the compound's ability to protect against systemic bacterial infections.

For anticancer studies, various mouse xenograft models have been employed. These involve the transplantation of human cancer cells into immunodeficient mice. For example, human acute myeloid leukemia (AML), lung adenocarcinoma, and breast cancer xenograft models have been used to assess the antitumor activity of Echinomycin. rsc.orgresearchgate.nettaylorandfrancis.com These models are critical for evaluating the compound's ability to inhibit tumor growth and eliminate cancer stem cells in a living system. rsc.org

Zebrafish Models: The zebrafish (Danio rerio) has been used as a model for high-throughput screening of compounds for potential anti-cancer activity. researchgate.net The rationale for using zebrafish embryos includes their rapid development, optical transparency, and the conservation of key biological pathways with mammals, allowing for the efficient in vivo assessment of toxicity and biological effects. mdpi.com Echinomycin was identified as a toxic compound in a zebrafish screen, where it was shown to induce apoptosis and activate the p53 pathway. researchgate.net

Assessment of Pharmacological Activity in Model Systems

In mouse models of bacterial infection, the pharmacological activity of Echinomycin has been assessed by determining its 50% effective dose (ED50) and comparing its potency to standard-of-care antibiotics like vancomycin. In studies of acute peritoneal infections caused by both MSSA and MRSA, Echinomycin demonstrated superior protection in mice compared to vancomycin, with significantly lower ED50 values. oup.com

In anticancer xenograft mouse models, the pharmacological activity is typically evaluated by measuring the reduction in tumor growth. taylorandfrancis.com For instance, in a human SUM159 breast cancer xenograft model, administration of a liposomal formulation of Echinomycin resulted in a significant reduction in tumor growth. taylorandfrancis.com Furthermore, in models of hematological malignancies, Echinomycin has been shown to eradicate mouse lymphomas and human AML xenografts by targeting and eliminating cancer stem cells. rndsystems.comtocris.com

In the zebrafish model, the assessment of pharmacological activity involved monitoring for toxic effects, such as embryo death, and analyzing specific cellular responses like apoptosis through TUNEL staining and the activation of signaling pathways like p53 by measuring mRNA levels. researchgate.net

Table 2: Summary of In Vivo Animal Model Findings for Echinomycin (S-426-S)

| Animal Model | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Mouse | Antibacterial Activity (S. aureus infection) | More potent than vancomycin; lower ED50 against MSSA and MRSA. | oup.comoup.com |

| Mouse | Anticancer Activity (AML xenograft) | Eradicated human AML xenografts by eliminating cancer stem cells. | rndsystems.comtocris.com |

| Mouse | Anticancer Activity (Lymphoma) | Efficiently induced regression of syngeneic mouse lymphoma. | researchgate.net |

| Mouse | Anticancer Activity (Breast cancer xenograft) | Liposomal formulation resulted in a 50% reduction in tumor growth. | taylorandfrancis.com |

| Zebrafish | Anticancer Agent Screening | Identified as a toxic compound; induced apoptosis and activated the p53 pathway. | researchgate.net |

Mechanistic Studies within Whole Organism Contexts

Due to a lack of publicly available scientific literature and research data specifically detailing the preclinical and mechanistic studies of the compound "S-426-S (Lepetit)" in whole organism contexts, a detailed analysis as requested cannot be provided at this time. Extensive searches for this particular compound did not yield specific research findings, data tables, or detailed mechanistic insights within in vivo models.

General principles of mechanistic studies in whole organism contexts involve the use of various animal models to understand how a substance affects physiological and pathological processes. These studies are crucial for bridging the gap between in vitro findings and potential clinical applications. They aim to elucidate the compound's mechanism of action, identify its molecular targets, and understand its effects on complex biological systems.

Typically, such research would involve a variety of methodologies, including but not limited to:

Pharmacodynamic Studies: To understand the biochemical and physiological effects of the compound on the body. This often includes examining the dose-response relationship.

Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound, which helps in understanding its bioavailability and clearance.

Target Engagement and Receptor Occupancy Studies: Utilizing techniques like positron emission tomography (PET) or autoradiography with radiolabeled ligands to confirm that the compound interacts with its intended target in a living organism. nih.gov

Neurochemical Analyses: For compounds targeting the central nervous system, methods like in vivo microdialysis are used to measure changes in neurotransmitter levels in specific brain regions. nih.gov

Behavioral Models: Assessing the effects of the compound on animal behavior to correlate molecular mechanisms with functional outcomes.

Disease Models: Using animal models that mimic human diseases to evaluate the therapeutic potential and mechanism of the compound in a relevant pathological context. nih.gov

Without specific data for S-426-S (Lepetit), the generation of interactive data tables and a detailed discussion of its research findings is not possible. The scientific community relies on published, peer-reviewed data to ensure accuracy and build upon existing knowledge, and such information for "S-426-S (Lepetit)" appears to be unavailable in the public domain based on the conducted search.

Structural Analogs, Derivatives, and Synthetic Approaches in Research

Design and Synthesis of S-426-S Analogs and Derivatives

The generation of S-426-S analogs has been approached through both biosynthetic engineering and total chemical synthesis, allowing for systematic modifications of its structure.

Principles of Rational Design for Structural Modifications

The rational design of Quinomycin (B1172624) A analogs is largely guided by modifying its biosynthetic pathway. nih.govnih.gov By manipulating the genes responsible for its production, researchers can create novel derivatives. One key strategy involves the heterologous expression of the echinomycin (B1671085) biosynthetic gene cluster in more easily manipulated organisms like Escherichia coli. nih.govnih.govebi.ac.uk This allows for the substitution or alteration of specific genes to incorporate different building blocks into the final molecule. nih.govnih.gov

Another significant approach is "directed biosynthesis," where analogs of the natural precursors are fed to the native producing organism, Streptomyces echinatus. cdnsciencepub.comnih.gov The biosynthetic machinery of the organism can then incorporate these synthetic precursors, leading to the formation of novel quinomycin derivatives. cdnsciencepub.comnih.gov For example, introducing exogenous aromatic carboxylic acids related to quinoxaline-2-carboxylic acid can result in analogs with different chromophore units. cdnsciencepub.comnih.gov

The design principles for these modifications often focus on several key areas of the molecule:

The Quinoxaline (B1680401) Chromophores: As these are essential for DNA intercalation, modifications to the aromatic rings can alter binding affinity and sequence specificity. cdnsciencepub.complos.orgresearchgate.net

The Depsipeptide Core: Changes to the amino acid residues within the cyclic peptide can influence the molecule's conformation and its interaction with the DNA minor groove. researchgate.net

The Thioacetal Bridge: This structural feature is critical for maintaining the three-dimensional shape of the molecule, and analogs with modified bridges have been synthesized to probe its importance. rsc.org

Synthetic Methodologies and Chemical Transformations for Related Compounds

The total synthesis of echinomycin and its analogs represents a significant chemical challenge and provides a powerful tool for creating derivatives that are inaccessible through biosynthetic methods. nih.govacs.org Key features of successful synthetic strategies include:

Two-directional Elongation: Building the C2-symmetrical bicyclic octadecadepsipeptide from a central point outwards. nih.govacs.org

Late-Stage Thioacetal Formation: The construction of the critical thioacetal bridge is often performed near the end of the synthesis, for example, via a Pummerer rearrangement and simultaneous cyclization. nih.govacs.org

Chemo-enzymatic synthesis offers a hybrid approach, combining the flexibility of chemical synthesis with the specificity of enzymatic reactions. oup.com This can involve the chemical synthesis of a key intermediate which is then subjected to enzymatic transformations to complete the synthesis of the natural product or its analog. oup.com

Conceptual Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of Quinomycin A and its analogs relates to their biological effects. These studies correlate specific molecular features with observed efficacy in various research models.

Identification of Putative Pharmacophores and Essential Structural Motifs

Through extensive research, several key pharmacophoric elements and structural motifs of Quinomycin A have been identified as crucial for its biological activity:

Quinoxaline-2-carbonyl Chromophores: These planar aromatic systems are the primary DNA intercalating moieties. cdnsciencepub.complos.orgresearchgate.net Their ability to insert between DNA base pairs is a cornerstone of the molecule's mechanism of action. bioaustralis.comscbt.com

Cyclic Octadepsipeptide Backbone: This macrocycle holds the two quinoxaline chromophores in a specific orientation, facilitating bis-intercalation (simultaneous intercalation at two sites). nih.govwikipedia.org The specific amino acids within the peptide contribute to the molecule's conformation and interactions with DNA. uah.es

Thioacetal Bridge: This cross-bridge provides rigidity to the three-dimensional structure, which is essential for effective DNA binding. wikipedia.org Modifications or removal of this bridge can significantly impact activity. researchgate.net

DNA Minor Groove Recognition Elements: The alanine (B10760859) residues in the peptide backbone can form hydrogen bonds with the exocyclic 2-amino group of guanine (B1146940) bases in the DNA minor groove, contributing to the molecule's binding specificity for GC-rich sequences. scbt.comuah.es

| Feature | Role in Biological Activity |

| Quinoxaline Chromophores | DNA bis-intercalation |

| Cyclic Depsipeptide Core | Scaffolding for chromophores, DNA interaction |

| Thioacetal Bridge | Conformational rigidity |

| Alanine Residues | Hydrogen bonding with DNA minor groove |

Correlation of Molecular Features with Observed Biological Efficacy in Research Models

SAR studies have revealed how specific structural changes in Quinomycin A analogs affect their biological efficacy.

| Modification | Effect on Biological Efficacy | Reference |

| Replacement of quinoxaline groups with naphthylene rings | Abolished DNA binding | researchgate.net |

| Substitution of L-valine residues with L-lysine | Increased DNA binding affinity by 30-40 fold | researchgate.net |

| Presence of a sulfoxide (B87167) group in N-methylcysteine | Significantly decreased antibacterial and cytotoxic activities | nih.gov |

| Increased carbon chain length in amino acid residues | Decreased antibacterial and cytotoxic activities | nih.gov |

| Removal of N-methyl groups (e.g., in TANDEM analog) | Altered DNA binding sequence preference (e.g., to TpA sites) | uah.es |

| Replacement of guanine with hypoxanthine (B114508) in DNA | Loss of specific binding to CpG steps | uah.es |

These findings underscore the delicate interplay between the various structural components of Quinomycin A and its biological function. For example, the presence of a sulfoxide group on the N-methylcysteine residue or an increase in the carbon chain length of the amino acid residues has been shown to reduce both antibacterial and cytotoxic activities. nih.gov Conversely, strategic substitutions, such as replacing valine with lysine, can dramatically enhance DNA binding affinity. researchgate.net These insights are invaluable for the rational design of new derivatives with potentially improved therapeutic profiles.

Integration into Broader Drug Discovery and Development Research

Historical Contributions to Antimicrobial and Antineoplastic Drug Discovery Research

Role in Advancing Understanding of Relevant Biological PathwaysS-426-S (Echinomycin) was first discovered in 1957, with its identity as Quinomycin (B1172624) A definitively established by 1964.researchgate.netju.edu.joA pivotal contribution of S-426-S to biological pathway understanding lies in the elucidation of its mechanism of action as a DNA bis-intercalator, a discovery made in the 1970s.researchgate.netju.edu.jonih.govThis mechanism revealed that the compound binds to double-stranded DNA, preferentially at CpG sequences, and inhibits crucial cellular processes such as DNA replication and RNA synthesis (transcription). It achieves this by preventing the unwinding of the DNA double helix and blocking the binding of RNA polymerase.researchgate.netju.edu.jonih.govtaylorandfrancis.comresearchgate.netoup.com

More recently, research has expanded the understanding of S-426-S's biological interactions beyond direct DNA/RNA inhibition. It has been identified as a potent inhibitor of hypoxia-inducible factor-1 (HIF-1) DNA binding. researchgate.netju.edu.jotaylorandfrancis.comju.edu.jomdpi.com HIF-1 is a critical transcription factor involved in regulating genes essential for tumor biology, including cell growth, glycolysis, angiogenesis, metastasis, and invasion. researchgate.netmdpi.com S-426-S's ability to inhibit HIF-1 has shown promise in down-regulating numerous signaling pathways, including Notch signaling, and has demonstrated effects on leukemia cell growth. researchgate.netju.edu.jotaylorandfrancis.comju.edu.jobiologists.com This expanded understanding of its molecular targets has provided new avenues for its potential application, particularly in antineoplastic therapy.

Lessons Learned from the Historical Development of Compounds in its ClassThe historical development of S-426-S and other quinoxaline (B1680401) antibiotics has provided valuable lessons for drug discovery. The initial isolation of S-426-S from Streptomyces echinatus underscored the immense potential of natural products, particularly from Streptomyces species, as a source of diverse and potent bioactive compounds with antimicrobial and anticancer properties.researchgate.netju.edu.joresearchgate.net

However, a significant lesson learned from S-426-S's early development was the challenge of translating promising in vitro activity into successful clinical applications. Despite its potent biological effects, S-426-S faced clinical setbacks due to its inherent hydrophobic nature, poor water solubility, and a short half-life. researchgate.netju.edu.joju.edu.jo These physicochemical limitations hindered its systemic delivery and led to its initial clinical failure, resulting in it being largely "overlooked" for a period. researchgate.netju.edu.joju.edu.jo

The subsequent "rediscovery" and renewed interest in S-426-S, driven by a deeper investigation into its molecular mechanism of action, particularly its HIF-1 inhibitory activity, highlights a crucial lesson: a comprehensive understanding of a compound's biological targets and pathways can lead to drug repurposing and strategies to overcome initial developmental hurdles. researchgate.netju.edu.jonih.govju.edu.jo This emphasizes the importance of sustained scientific investigation into the fundamental biology of drug candidates. Furthermore, the ongoing global challenge of antibiotic resistance, which affects compounds across various classes, underscores the continuous need for novel antibacterial discovery and a better understanding of drug action and resistance mechanisms. nih.govfrontiersin.orgwiley.comnih.govnews-medical.netreactgroup.orgama-assn.orgpew.orgmsf.orgconsensus.app

Theoretical and Computational Pharmacology Approaches

Application of Molecular Modeling and Docking SimulationsMolecular modeling and docking simulations have played a crucial role in understanding the interactions of S-426-S (Echinomycin) with its biological targets. The molecular models for S-426-S and its related compounds are well-established, often supported by crystallographic data, providing a structural basis for its interactions.nih.gov

Molecular docking simulations have been extensively applied to predict the optimal binding conformations and interactions between S-426-S and its primary target, DNA. researchgate.netrsc.orguah.es These simulations help visualize how the drug's two quinoxaline chromophores bis-intercalate into the DNA helix and how its depsipeptide rings interact with the minor groove. researchgate.netju.edu.jooup.comuah.es

Beyond DNA, molecular modeling and docking have been utilized to explore other potential targets. For instance, S-426-S has been investigated as a potential epigenetic inhibitor against histone methyltransferases (HMTases) using ensembled molecular docking and molecular dynamics (MD) simulations. These studies revealed its interactions with specific HMTases, such as H3K4-HMTase NSD3 and H3K9-HMTase SETDB1, suggesting its role in regulating cell activities through epigenetic mechanisms. researchgate.netbiorxiv.org Additionally, molecular docking predicted a strong binding affinity between S-426-S and the FKBP12 protein, an interaction further validated by experimental techniques. nih.gov

Use of Predictive Computational Approaches for Biological InteractionsPredictive computational approaches are increasingly integral to pharmacology, offering a "computational microscope" to study complex chemical and biomolecular systems and the effects of drugs on them.eujournal.orgacs.orgFor S-426-S, these approaches have been instrumental in gaining deeper insights into its biological interactions.

Computational methods have been employed to predict and rationalize S-426-S's sequence-specific DNA binding, analyzing the intricate interplay of electrostatic and hydrogen-bonding interactions that govern its preferential binding to CpG steps. rsc.orguah.es These predictive models help in understanding the stability and selectivity of S-426-S-DNA complexes and how variations in conformation might affect its ability to recognize specific nucleotide sequences. nih.govrsc.orguah.es

In a broader context, computational pharmacology aids in predicting drug-to-target interactions, characterizing potential side effects, and identifying opportunities for drug repurposing. eujournal.orgplos.org For antibacterial compounds, computational models can quantitatively predict antibiotic dose-response relationships, which can inform optimal dosing strategies and potentially minimize the emergence of resistance. nih.gov These predictive tools can also assess potential new interactions and guide the design of novel molecular tools to probe cellular functions. eujournal.org

Future Research Directions and Unaddressed Challenges

Despite its potent biological activities, S-426-S (Echinomycin) faces several unaddressed challenges that delineate future research directions:

Overcoming Formulation Limitations : A primary hurdle for S-426-S's clinical translation has been its hydrophobic nature and poor water solubility. researchgate.netju.edu.joju.edu.jo Future research must focus on developing advanced drug delivery systems, such as nanoparticles or liposomal formulations, to enhance its bioavailability, improve its pharmacokinetic profile, and mitigate potential formulation-related toxicities. researchgate.netju.edu.joju.edu.jo

Maximizing HIF-1 Targeting Potential : The discovery of S-426-S's HIF-1 inhibitory activity has revitalized interest in its antineoplastic potential, particularly in acute myeloid leukemia. researchgate.netju.edu.jotaylorandfrancis.comju.edu.jomdpi.combiologists.com Further research is needed to fully explore this mechanism, identify additional drug targets within the HIF pathway, and develop more selective HIF-1 inhibitors based on the S-426-S scaffold. biologists.com This includes investigating its efficacy in various cancer types and understanding resistance mechanisms related to HIF-1 inhibition.

Combating Antimicrobial Resistance : As a quinoxaline antibiotic, S-426-S contributes to the ongoing fight against bacterial infections. However, the pervasive challenge of antibiotic resistance necessitates continuous discovery of novel antibacterial agents and a deeper understanding of resistance mechanisms. frontiersin.orgwiley.comnih.govnews-medical.netreactgroup.orgama-assn.orgpew.orgmsf.orgconsensus.app Future research should explore the synthesis of new S-426-S derivatives with enhanced activity against multidrug-resistant strains and investigate combination therapies to overcome resistance. oup.comconsensus.appnih.govnih.gov

Advancing Computational Prediction Accuracy : While molecular modeling and docking have provided significant insights, there is a continuous need for advancements in computational methods. Improving the accuracy of protein-ligand interaction predictions, especially through machine learning-based approaches, will be crucial for better harnessing computational tools in drug discovery and design for S-426-S and similar compounds. mit.edu

Exploring Broader Biological Activities : Given the complex and multifaceted interactions of S-426-S with DNA, HIF-1, HMTases, and FKBP12, further investigation into other potential biological activities and unexplored cellular targets is warranted. This could uncover new therapeutic applications beyond its current known antimicrobial and antineoplastic roles.

Understanding Structure-Activity Relationships for Specificity : While S-426-S exhibits DNA bis-intercalation, understanding the precise structural modifications that could enhance its sequence specificity or alter its binding to specific DNA motifs could lead to more targeted therapies with reduced off-target effects.

These future directions underscore the potential of S-426-S as a scaffold for developing new therapeutic agents, provided that its inherent challenges are addressed through innovative research strategies.

Exploration of Novel Biological Applications in Research Settings

S-426-S (Echinomycin) is recognized for its established antibiotic and antitumor activities. taylorandfrancis.com Recent research has broadened its potential applications, particularly focusing on its role as an inhibitor of hypoxia-inducible factor-1 (HIF-1). rsc.orgiiarjournals.orgtaylorandfrancis.comju.edu.joresearchgate.netju.edu.joresearchgate.net HIF-1 is a critical transcription factor in tumor biology, regulating genes essential for cell growth, glycolysis, angiogenesis, metastasis, and invasion. rsc.org This inhibitory action suggests that HIF-1 inhibitors, including S-426-S, could serve as novel candidates for molecular-targeted therapies, especially against leukemia. iiarjournals.org Studies have demonstrated that S-426-S suppresses leukemia cell growth, partly through the reduction of NOTCH1 expression. iiarjournals.org Reflecting this potential, S-426-S received orphan drug designation for Acute Myeloid Leukemia (AML) in the USA in 2015. rsc.orgju.edu.jo

Beyond its direct application, efforts are underway to synthesize and evaluate analogues of S-426-S for their biological activities, notably against colon cancer cells. researchgate.net One such analogue (analogue 3) has shown superior in vivo efficacy against colon cancer in a mouse xenograft model, without exhibiting significant toxicity. researchgate.net

In the realm of antimicrobial research, S-426-S has demonstrated potent antibacterial activity against Mycobacterium abscessus (Mab), a rapidly growing and intrinsically multidrug-resistant bacterium, highlighting a significant novel therapeutic avenue given the challenges in treating Mab infections. biorxiv.orgnih.govbiorxiv.org Furthermore, S-426-S exhibits anti-staphylococcal activity against both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA), with an efficacy at least equivalent to vancomycin. oup.com This suggests a potentially novel mechanism of action that could circumvent existing resistance pathways prevalent in staphylococcal infections. oup.com

Development of Advanced Methodologies for Compound Characterization

The characterization of S-426-S has historically relied on various spectroscopic and chromatographic techniques. Early re-examinations and recharacterizations of its structure in 1975 utilized proton and carbon-13 nuclear magnetic resonance (NMR), electron impact mass spectrometry, and field desorption mass spectrometry. ju.edu.jo High-Performance Liquid Chromatography (HPLC) remains a standard method for its quantification, including in human plasma. biorxiv.orgju.edu.jo

Recent advancements in analytical methodologies have further refined the characterization of S-426-S and its complexes. For instance, the encapsulation of S-426-S in cyclodextrin (B1172386) inclusion complexes within liposomes has been characterized using techniques such as phase solubility assays, Thin-Layer Chromatography (TLC), and 1H-NMR spectroscopy. rsc.org The resulting liposomal formulations are further characterized for their physical properties, including size and charge, through techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). rsc.orgmdpi.com

For detailed structural elucidation, particularly for complex natural products like S-426-S and its analogues, advanced spectroscopic methods are routinely employed. These include extensive nuclear magnetic resonance (NMR) spectroscopy (e.g., 1D, 2D NMR, quantitative NMR), high-resolution mass spectrometry (HRMS) often coupled with fragmentation experiments (e.g., LC-HRMS, GC-HRMS, MALDI-TOF), and infrared (IR) spectroscopy. clariant.comscribd.comresearchgate.netjeolusa.comchromatographyonline.comresearchgate.net These techniques collectively provide comprehensive information on molecular structure, elemental composition, and spatial arrangements, which are critical for confirming the novelty of synthesized analogues and understanding structure-activity relationships. clariant.comjeolusa.com

Addressing Mechanisms of Resistance and Evasion in Research

Research into S-426-S (Echinomycin) has actively investigated mechanisms of resistance, particularly in its antimicrobial context. A significant area of focus has been its activity against Mycobacterium abscessus (Mab). Studies have revealed that Mab develops resistance to S-426-S through mechanisms linked to the embCAB operon, specifically involving the EmbB and EmbC enzymes. biorxiv.orgnih.govbiorxiv.org These enzymes are crucial in modulating the permeability of the bacterial cell walls, thereby influencing the bacterium's sensitivity to S-426-S. biorxiv.orgnih.gov

Specific mutations within the embB gene, such as Asp306Ala, Asp306Asn, Arg350Gly, Val555Ile, and Gly581Ser, have been identified as contributing to increased resistance to S-426-S. biorxiv.orgnih.govbiorxiv.org Furthermore, overexpression of the embB gene in a Mab strain lacking the embC gene (MabΔembC) was shown to enhance resistance to S-426-S. biorxiv.orgbiorxiv.org This research suggests a functional complementary evolution between EmbB and EmbC in regulating the sensitivity of Mab to S-426-S. biorxiv.org

The following table summarizes the impact of EmbB mutations on the Minimum Inhibitory Concentration (MIC) of S-426-S against MabΔembC strains:

| EmbB Mutation | MIC Range (µg/mL) of S-426-S against MabΔembC with Overexpressed Mutation | Fold Increase in Resistance (compared to MabΔembC baseline MIC of 0.0078-0.0156 µg/mL) |

| Asp306Ala | 0.25-0.5 | 32 to 128 |

| Asp306Asn | 0.25-0.5 | 32 to 128 |

| Arg350Gly | 0.25-0.5 | 32 to 128 |

| Val555Ile | 0.25-0.5 | 32 to 128 |

| Gly581Ser | 0.25-0.5 | 32 to 128 |

In the context of its anticancer activity, S-426-S acts as a DNA bis-intercalator and an HIF-1 inhibitor. rsc.orgtaylorandfrancis.comju.edu.joresearchgate.net For DNA-interacting antitumor agents, general mechanisms of resistance in cancer cells can include enhanced DNA repair pathways, increased drug efflux via transporter proteins, or alterations in drug metabolism. mdpi.com While S-426-S faced challenges in early clinical trials, primarily due to formulation issues and a short half-life rather than widespread intrinsic resistance in cancer, ongoing research aims to overcome these limitations through advanced drug delivery systems to fully explore its therapeutic benefits. ju.edu.joresearchgate.net

Q & A

Basic Research Questions

Q. What is the historical context of S-426-S (Lepetit) in antibiotic research, and how did its discovery influence subsequent methodologies?

- Methodological Answer : S-426-S (Lepetit) emerged from the antibiotic screening programs at Lepetit Pharmaceuticals in the mid-20th century, spearheaded by Piero Sensi and Giancarlo Lancini. The discovery leveraged advanced spectroscopic tools (e.g., UV-Vis, IR) and fermentation broth purification techniques developed at the Physical Chemistry Laboratory . To contextualize such discoveries, researchers should analyze historical lab archives, patents (e.g., rifamycin-related processes), and peer-reviewed publications from the era. Key steps include:

- Reconstructing experimental workflows from primary sources.

- Comparing historical fermentation protocols with modern bioprocessing techniques (e.g., CRISPR-enhanced yield optimization).

- Table 1 summarizes foundational studies:

| Parameter | Historical Approach (1950s-60s) | Modern Equivalent |

|---|---|---|

| Fermentation | Static batch culture | Continuous bioreactors |

| Purification | Solvent extraction | HPLC/MS-guided isolation |

| Structural Analysis | IR/UV spectroscopy | Cryo-EM/NMR |

Q. What methodologies were pivotal in the structural elucidation of S-426-S (Lepetit), and how can they be validated today?

- Methodological Answer : Early structural studies relied on degradation assays, isotopic labeling, and spectroscopic profiling. Modern validation requires:

- Reproducibility : Replicate isolation protocols using archived strain libraries (e.g., Actinomycetes strains from Lepetit’s collections).

- Cross-Validation : Combine historical data with computational modeling (e.g., molecular docking to confirm binding sites).

- Ethical Replication : Adhere to biosafety standards when handling legacy microbial strains .

Q. How can researchers replicate early fermentation and purification processes of S-426-S (Lepetit) using modern techniques?

- Methodological Answer :

- Step 1 : Source original microbial strains from culture collections (e.g., ATCC) or strain banks linked to Lepetit’s research.

- Step 2 : Optimize fermentation using DOE (Design of Experiments) to test variables like pH, temperature, and nutrient gradients.

- Step 3 : Replace solvent-based purification with affinity chromatography or centrifugal partition chromatography.

- Data Contradiction Note : Historical yield data may conflict with modern results due to undocumented variables (e.g., strain drift). Address this via genomic sequencing of archived strains .

Advanced Research Questions

Q. What are the unresolved questions regarding the biosynthesis pathway of S-426-S (Lepetit), and how can genetic and isotopic labeling studies address them?

- Methodological Answer : Gaps in biosynthesis knowledge include unclear regulatory genes and rate-limiting enzymatic steps. Approaches:

- Isotopic Tracers : Use -glucose feeding experiments to map carbon flux in producing strains.

- CRISPR-Cas9 Knockouts : Identify essential genes via targeted mutagenesis and HPLC-MS metabolite profiling.

- Comparative Genomics : Align S-426-S gene clusters with homologous pathways in related antibiotics (e.g., rifamycins) .

Q. How does S-426-S (Lepetit) compare to contemporaneous antibiotics in terms of microbial resistance development, and what experimental models are optimal for such studies?

- Methodological Answer :

- In Vitro Models : Use chemostat-based evolution assays to simulate resistance under sub-inhibitory concentrations.

- Omics Integration : Pair RNA-seq (transcriptomic shifts) with proteomics to identify resistance mechanisms.

- Contradiction Analysis : Discrepancies in historical resistance data may arise from inconsistent dosing protocols. Standardize using CLSI/EUCAST guidelines .

Q. What contradictions exist in the literature regarding the mechanism of action of S-426-S (Lepetit), and how can binding assays resolve these?

- Methodological Answer : Early studies proposed ribosomal inhibition, while later work suggested cell wall disruption. To resolve:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to putative targets (e.g., penicillin-binding proteins).

- Cryo-Electron Tomography : Visualize drug-target interactions in near-native bacterial membranes.

- Statistical Rigor : Apply Bayesian meta-analysis to reconcile conflicting historical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.